6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with furan and indoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated pyridazinone.
Attachment of the Indoline Group: The indoline moiety can be attached through a nucleophilic substitution reaction, where an indoline derivative reacts with a suitable leaving group on the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to dihydropyridazinones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazinones.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors due to its potential bioactivity.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might be evaluated for anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(furan-2-yl)-2-(4-(pyrrolidin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one: Similar structure but with a pyrrolidine ring instead of indoline.
6-(furan-2-yl)-2-(4-(piperidin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one: Contains a piperidine ring instead of indoline.
Uniqueness
The uniqueness of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both furan and indoline moieties in the same molecule allows for a diverse range of chemical transformations and interactions, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(furan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(22-13-11-15-5-1-2-6-17(15)22)8-3-12-23-20(25)10-9-16(21-23)18-7-4-14-26-18/h1-2,4-7,9-10,14H,3,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSWREKEVBDTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.